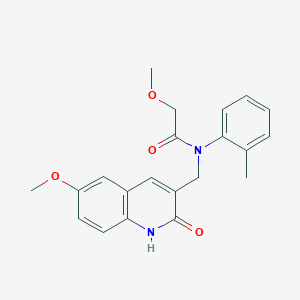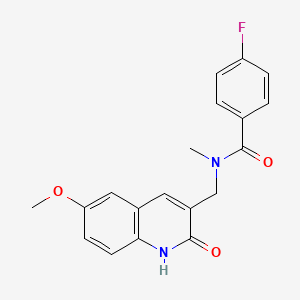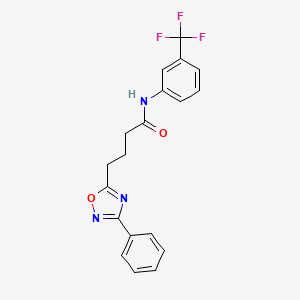
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, also known as TFB-TBOA, is a compound used in scientific research for its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. By inhibiting these transporters, TFB-TBOA has potential applications in treating neurological disorders such as epilepsy and stroke.
Mécanisme D'action
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide works by inhibiting glutamate transporters, which are responsible for removing excess glutamate from the synapse. Glutamate is an excitatory neurotransmitter, and too much of it can lead to overstimulation of neurons, which can cause seizures and other neurological problems. By inhibiting glutamate transporters, this compound increases the amount of glutamate in the synapse, which can have both beneficial and harmful effects.
Biochemical and Physiological Effects:
The increased levels of glutamate caused by this compound can have both positive and negative effects on the brain. On the one hand, glutamate is an important neurotransmitter involved in learning and memory, so increasing its levels may enhance cognitive function. On the other hand, excessive glutamate can cause excitotoxicity, which can lead to cell death and neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has several advantages for use in lab experiments. It is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of these transporters in various neurological processes. Additionally, this compound has been shown to have therapeutic potential in treating neurological disorders, which makes it an attractive candidate for further research.
However, there are also some limitations to the use of this compound in lab experiments. Its effects on the brain are complex and not fully understood, which makes it difficult to interpret experimental results. Additionally, this compound has potential side effects and toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several directions for future research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide. One area of interest is its potential use in treating neurological disorders such as epilepsy and stroke. Further studies are needed to determine its efficacy and safety in humans.
Another area of research is the role of glutamate transporters in other neurological processes, such as learning and memory. This compound can be a useful tool for studying these processes and may lead to a better understanding of how the brain works.
Finally, this compound may have applications beyond the field of neuroscience. For example, it may be useful in treating certain types of cancer, as glutamate plays a role in tumor growth and metastasis.
Conclusion:
This compound is a compound with potential applications in treating neurological disorders and studying the role of glutamate transporters in the brain. While its effects are complex and not fully understood, further research may lead to new insights into the workings of the brain and the development of new treatments for neurological disorders.
Méthodes De Synthèse
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is synthesized through a multi-step process involving the reaction of various chemicals. The exact method of synthesis is complex and beyond the scope of this paper, but it involves the use of reagents such as 3-(trifluoromethyl)phenylacetic acid and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid.
Applications De Recherche Scientifique
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has been extensively studied in scientific research for its potential applications in treating neurological disorders. One study found that this compound was able to reduce the severity of seizures in rats with epilepsy, suggesting that it may have therapeutic potential in humans as well. Another study showed that this compound was able to protect brain cells from damage following a stroke, indicating that it may be useful in preventing stroke-related brain damage.
Propriétés
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)14-8-4-9-15(12-14)23-16(26)10-5-11-17-24-18(25-27-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKIGOMEHDLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


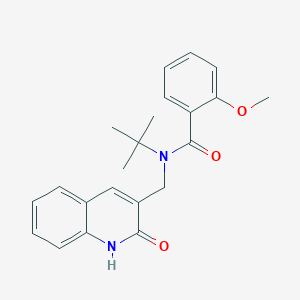

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)
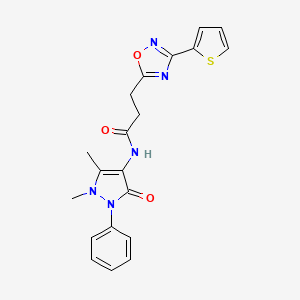

![2-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7691510.png)

